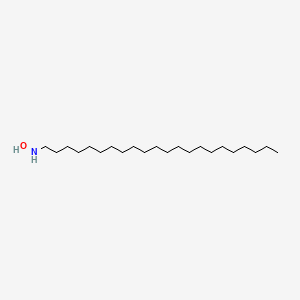
N-Hydroxydocosan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxydocosan-1-amine is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a long-chain amine This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxydocosan-1-amine typically involves the hydroxylation of docosan-1-amine. One common method is the reaction of docosan-1-amine with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxydocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced back to docosan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Docosan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxydocosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Research is ongoing into its potential use as a drug intermediate or as a functional group in drug design.
Industry: It is used in the production of specialty chemicals, including lubricants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Hydroxydocosan-1-amine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can modify proteins and peptides by forming stable covalent bonds, potentially altering their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxyhexadecan-1-amine: Similar structure but with a shorter carbon chain.
N-Hydroxyoctadecan-1-amine: Similar structure with an intermediate carbon chain length.
N-Hydroxyarachidic-1-amine: Similar structure with a slightly longer carbon chain.
Uniqueness
N-Hydroxydocosan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs. Its specific structure makes it suitable for applications requiring long-chain amines, such as in the production of surfactants and lubricants.
Eigenschaften
CAS-Nummer |
396714-68-4 |
|---|---|
Molekularformel |
C22H47NO |
Molekulargewicht |
341.6 g/mol |
IUPAC-Name |
N-docosylhydroxylamine |
InChI |
InChI=1S/C22H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23-24H,2-22H2,1H3 |
InChI-Schlüssel |
NHTVOQHORQUDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCNO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
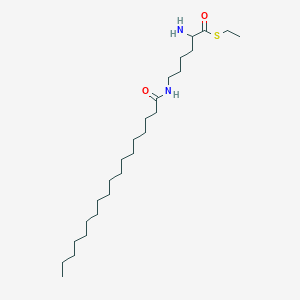
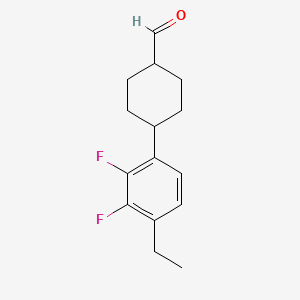
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)


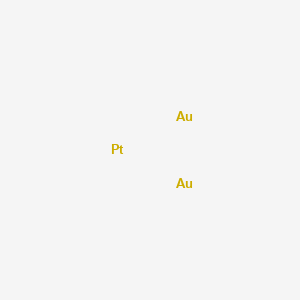
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
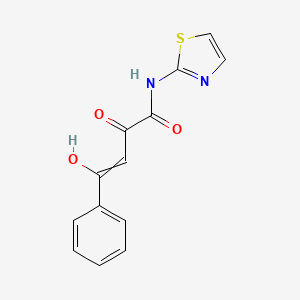
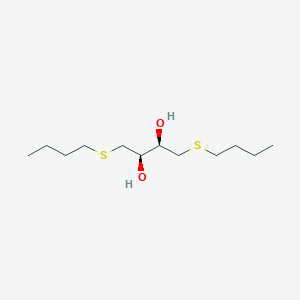
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
